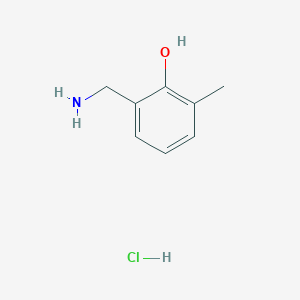

2-(Aminomethyl)-6-methylphenol hydrochloride

Description

BenchChem offers high-quality 2-(Aminomethyl)-6-methylphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-6-methylphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-6-methylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-3-2-4-7(5-9)8(6)10;/h2-4,10H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNYCPDBFKBDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Aminomethyl)-6-methylphenol hydrochloride (CAS 1956330-87-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of 2-(Aminomethyl)-6-methylphenol hydrochloride based on established chemical principles and data from structurally related compounds. As of the latest update, specific synthesis protocols, characterization data, and biological activity studies for CAS 1956330-87-2 are not extensively available in peer-reviewed literature or patents. The information presented herein, particularly regarding the synthesis and potential applications, should be considered a scientifically informed projection to guide research and development efforts.

Introduction

2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenolic compound belonging to the class of aminomethylated phenols. This class of molecules, often synthesized via the Mannich reaction, has garnered significant interest in medicinal chemistry due to their diverse biological activities. The structural motif of an aminomethyl group ortho to a phenolic hydroxyl group provides a scaffold for developing compounds with a range of therapeutic potentials, including antimicrobial and diuretic properties. This guide aims to provide a detailed technical resource on 2-(Aminomethyl)-6-methylphenol hydrochloride, covering its chemical identity, a plausible and detailed synthetic route, predicted characterization data, and potential areas of application based on the broader family of aminomethylated phenols.

Chemical Identity and Physicochemical Properties

2-(Aminomethyl)-6-methylphenol hydrochloride is the hydrochloride salt of the parent compound, 2-(Aminomethyl)-6-methylphenol. The salt form generally confers improved stability and solubility in aqueous media, which is advantageous for research and potential pharmaceutical formulations.

| Property | Value | Source |

| CAS Number | 1956330-87-2 | |

| Molecular Formula | C₈H₁₂ClNO | N/A |

| Molecular Weight | 173.64 g/mol | N/A |

| IUPAC Name | 2-(aminomethyl)-6-methylphenol;hydrochloride | N/A |

| Synonyms | 2-hydroxy-3-methylbenzylamine hydrochloride | N/A |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Predicted to be soluble in water and polar organic solvents | N/A |

Plausible Synthesis via the Mannich Reaction

The most direct and established method for the synthesis of 2-(aminomethyl)phenols is the Mannich reaction. This three-component condensation reaction involves an acidic proton-containing compound (in this case, a phenol), formaldehyde, and a primary or secondary amine. For the synthesis of 2-(Aminomethyl)-6-methylphenol, the starting materials would be ortho-cresol (o-cresol), formaldehyde, and an ammonia equivalent.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of o-cresol activates the aromatic ring, directing the electrophilic attack of the in situ-formed iminium ion (from formaldehyde and ammonia) to the positions ortho and para to the hydroxyl group. Due to the presence of the methyl group at the 2-position, the incoming aminomethyl group is directed to the 6-position.

Caption: Plausible mechanism for the synthesis of 2-(Aminomethyl)-6-methylphenol via the Mannich reaction.

Detailed Experimental Protocol (Plausible)

This protocol is a representative procedure based on the synthesis of analogous aminomethylated phenols and should be optimized for the specific synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride.

Materials:

-

o-Cresol

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride

-

Ethanol

-

Hydrochloric acid (concentrated or in a suitable solvent like isopropanol)

-

Sodium hydroxide

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol (1.0 equivalent) in ethanol.

-

Reagent Addition: To the stirred solution, add formaldehyde (1.1 equivalents) followed by an aqueous solution of ammonium chloride (1.1 equivalents). The reaction is typically conducted under mildly acidic conditions.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Basification and Extraction: Redissolve the residue in deionized water and basify with a sodium hydroxide solution to a pH of approximately 9-10. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude free base of 2-(aminomethyl)-6-methylphenol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). With vigorous stirring, add a solution of hydrochloric acid in the same solvent dropwise. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Aminomethyl)-6-methylphenol hydrochloride.

Caption: A generalized workflow for the synthesis and purification of 2-(Aminomethyl)-6-methylphenol hydrochloride.

Structural Characterization (Predicted)

The definitive structural confirmation of 2-(Aminomethyl)-6-methylphenol hydrochloride would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 2-(Aminomethyl)-6-methylphenol hydrochloride in a common NMR solvent such as DMSO-d₆. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[1][2][3]

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | br s | 1H | Phenolic -OH |

| ~8.5 | br s | 3H | Ammonium -NH₃⁺ |

| ~7.0-7.2 | m | 2H | Ar-H |

| ~6.8 | m | 1H | Ar-H |

| ~4.0 | s | 2H | Methylene -CH₂- |

| ~2.2 | s | 3H | Methyl -CH₃ |

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C (C-OH) |

| ~130 | Ar-C (C-CH₃) |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C (C-CH₂NH₃⁺) |

| ~115 | Ar-CH |

| ~40 | Methylene -CH₂- |

| ~16 | Methyl -CH₃ |

Potential Applications and Areas for Future Research

While specific biological activities for 2-(Aminomethyl)-6-methylphenol hydrochloride have not been reported, the broader class of aminomethylated phenols has shown promise in several therapeutic areas. This suggests potential avenues for future investigation of the title compound.

Antimicrobial Activity

Several studies have demonstrated that Mannich bases of phenols, including those derived from cresols, possess antimicrobial properties.[4] The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential cellular processes. The combination of a lipophilic phenol ring and a cationic aminomethyl group may facilitate interaction with and disruption of the negatively charged components of bacterial cell walls. Further research could involve screening 2-(Aminomethyl)-6-methylphenol hydrochloride against a panel of clinically relevant bacteria and fungi.

Diuretic Activity

A series of 2-(aminomethyl)phenols have been investigated as a novel class of saluretic (diuretic) agents.[5] The structure-activity relationship studies in this class of compounds have indicated that the relative positions of the hydroxyl and aminomethyl groups are crucial for their diuretic effect. The ortho-disubstituted pattern, as seen in 2-(Aminomethyl)-6-methylphenol, is a key feature of these active compounds. Investigating the diuretic potential of this specific isomer could be a fruitful area of research, potentially leading to the development of new treatments for hypertension and edema.

Conclusion

2-(Aminomethyl)-6-methylphenol hydrochloride is a chemical entity with a scientifically sound and plausible synthetic pathway via the well-established Mannich reaction. While specific experimental data for this compound remains to be published, its structural similarity to other biologically active aminomethylated phenols suggests that it holds potential for further investigation, particularly in the areas of antimicrobial and diuretic research. The technical information and predictive data presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals, facilitating the initiation of studies to unlock the full potential of this molecule.

References

- Abdel Karim M., Waf a O., Nafesa A.G. and Inas O. Synthesis And Antimicrobial Activity Of Some O-cresol Mannich Bases. Sudan University of Science and Technology, Faculty of Science. 2016.

- Stokker, G. E., et al. 2-(Aminomethyl)phenols, a new class of saluretic agents. 3. Effects of functional group reorientation and modification. Journal of Medicinal Chemistry. 1981, 24(9), 1063-7.

- Roman, G. Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest). 2012, 63(1), 24-28.

-

MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Available from: [Link]

- Tyman, J. H. P., & Patel, M. Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research. 2007, 2007(1), 35-38.

-

PubMed. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. Available from: [Link]

- Deana, A. A., et al. 2-(Aminomethyl)phenols, a new class of saluretic agents. 5. Fused-ring analogues. Journal of Medicinal Chemistry. 1983, 26(4), 580-5.

- Gokee, E., et al. Synthesis of new Mannich bases of aryl pyridazinones as analgesic and antiinflammatory agent. Arzneimittelforschung. 2005, 55(6), 318-25.

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]

-

Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of novel 8-aminomethylated oroxylin A analogues as alpha-glucosidase inhibitors. Available from: [Link]

-

Frontiers. Chemical Composition, Diuretic, and Antityrosinase Activity of Traditionally Used Romanian Cerasorum stipites. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminophenol(95-55-6) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-6-methylphenol Hydrochloride

This guide provides a comprehensive technical overview for the synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride, a valuable substituted phenol derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering a deep dive into the synthetic pathway, procedural details, and critical process considerations.

Introduction and Strategic Overview

2-(Aminomethyl)-6-methylphenol hydrochloride is a molecule of interest in medicinal chemistry and materials science. Its synthesis primarily relies on the robust and versatile Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[1] This three-component condensation reaction involves the aminoalkylation of an acidic proton, in this case on the aromatic ring of a phenol, using formaldehyde and an amine.[2][3]

The strategic approach for synthesizing 2-(Aminomethyl)-6-methylphenol involves the ortho-aminomethylation of 2-methylphenol (o-cresol). The hydroxyl group of the phenol directs the electrophilic substitution to the ortho and para positions. Since the para position is unsubstituted in o-cresol, careful control of reaction conditions is necessary to favor monosubstitution at the available ortho position. The resulting free base, 2-(Aminomethyl)-6-methylphenol, is then converted to its hydrochloride salt to enhance stability and facilitate handling.[4]

Core Synthesis: The Mannich Reaction

The synthesis of 2-(Aminomethyl)-6-methylphenol is achieved via the Mannich reaction of o-cresol with formaldehyde and ammonia.[5] The overall transformation can be represented as follows:

Reaction Scheme:

o-Cresol + Formaldehyde + Ammonia → 2-(Aminomethyl)-6-methylphenol

This is followed by the formation of the hydrochloride salt:

2-(Aminomethyl)-6-methylphenol + HCl → 2-(Aminomethyl)-6-methylphenol hydrochloride

Mechanistic Insights

The Mannich reaction with phenols proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: Formaldehyde reacts with ammonia to form an iminium ion (methaniminium). This ion is a potent electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring of o-cresol, activated by the hydroxyl group, acts as a nucleophile and attacks the iminium ion. This attack preferentially occurs at the ortho and para positions.

-

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the aminomethylated phenol.

The following diagram illustrates the workflow of the synthesis:

Caption: Synthetic workflow for 2-(Aminomethyl)-6-methylphenol hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous aminomethylated phenols.[4][6] Optimization may be required for specific laboratory conditions and scales.

Part 1: Synthesis of 2-(Aminomethyl)-6-methylphenol (Mannich Reaction)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| o-Cresol | 108.14 | 10.8 g | 0.1 |

| Formaldehyde (37% aq. soln.) | 30.03 | 8.9 mL | 0.11 |

| Ammonium Hydroxide (28% aq. soln.) | 35.04 | 12.5 mL | 0.15 |

| Ethanol | 46.07 | 50 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.8 g (0.1 mol) of o-cresol in 50 mL of ethanol.

-

Reagent Addition: To the stirred solution, add 8.9 mL (0.11 mol) of a 37% aqueous formaldehyde solution. Following this, slowly add 12.5 mL (0.15 mol) of concentrated aqueous ammonia (28%). The addition of ammonia can be exothermic and should be controlled to maintain a moderate temperature.[4]

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add 50 mL of water and basify to a pH of approximately 9-10 with a 2M sodium hydroxide solution. Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-(Aminomethyl)-6-methylphenol as an oil or a semi-solid.

Part 2: Purification and Hydrochloride Salt Formation

Procedure:

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane.

-

Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol or ethanol.[4] With vigorous stirring, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise until the precipitation of the hydrochloride salt is complete.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum to yield 2-(Aminomethyl)-6-methylphenol hydrochloride as a solid.[4][7]

Characterization

The final product should be characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | br s | 1H | Phenolic -OH |

| ~8.5 | br s | 3H | Ammonium -NH₃⁺ |

| ~7.0-7.2 | m | 3H | Aromatic-H |

| ~4.0 | s | 2H | Methylene -CH₂- |

| ~2.2 | s | 3H | Methyl -CH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-OH |

| ~130 | C-CH₃ |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~122 | Aromatic C-CH₂ |

| ~120 | Aromatic CH |

| ~40 | Methylene -CH₂- |

| ~18 | Methyl -CH₃ |

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield of Mannich base | - Incomplete reaction- Suboptimal temperature- Incorrect stoichiometry | - Increase reaction time and monitor by TLC- Optimize reflux temperature- Ensure accurate measurement of reactants |

| Formation of multiple products | - Reaction at both ortho positions- Polymerization | - Use milder reaction conditions (lower temperature)- Adjust stoichiometry to favor mono-substitution |

| Difficulty in purification | - Presence of unreacted starting materials- Formation of polymeric byproducts | - Optimize workup to remove water-soluble impurities- Employ careful column chromatography |

| Discolored final product | - Oxidation of the phenol- Impurities from starting materials | - Purify the crude free base before salt formation- Perform the reaction under an inert atmosphere |

Safety Considerations

-

o-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formaldehyde: A known carcinogen and irritant. All handling should be done in a well-ventilated fume hood.

-

Ammonia: Corrosive and an irritant to the respiratory system. Handle with care in a fume hood.

-

Dichloromethane: A suspected carcinogen. Use in a fume hood and avoid inhalation.

-

Hydrochloric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.

Conclusion

The synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride is a well-established process rooted in the principles of the Mannich reaction. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable compound can be obtained in good yield and purity. This guide provides a solid foundation for researchers to successfully synthesize and characterize this molecule, enabling further exploration of its potential applications.

References

-

ElectronicsAndBooks. The synthesis of 2-hydroxymethyl derivatives of phenols. Available at: [Link]

-

ResearchGate. The Mannich Reaction. Available at: [Link]

-

Brunel University Research Archive. A study of the mannich reaction with. Available at: [Link]

-

J-Stage. Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Available at: [Link]

-

RSC Publishing. Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. Available at: [Link]

-

ResearchGate. Aminomethylated phenol structural moieties in API and agrochemical compounds. Available at: [Link]

-

CNRS Innovation. Process for phenols synthesis. Available at: [Link]

-

BYJU'S. Mannich Reaction Mechanism. Available at: [Link]

-

Wikipedia. Mannich reaction. Available at: [Link]

-

Chemistry LibreTexts. Mannich Reaction. Available at: [Link]

-

PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available at: [Link]

-

ResearchGate. Mannich reaction mechanism for phenols. Available at: [Link]

-

ResearchGate. (PDF) Phenolic Structure and Colour in Mannich Reaction Products. Available at: [Link]

-

PubChem - NIH. 2-(Aminomethyl)phenol. Available at: [Link]

- Google Patents. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.

-

REV. CHIM. (Bucharest). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols*. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Available at: [Link]

-

PubChem. 2-(Hydroxymethyl)-6-methylphenol. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. Available at: [Link]

- Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

-

PMC - NIH. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]

-

PubChem. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Available at: [Link]

-

ATB. 2-(Aminomethyl)phenol | C7H9NO | MD Topology | NMR | X-Ray. Available at: [Link]

-

Chegg. 2-methyoxy-6-((p-tolymino)methyl)phenol) is the answer. Prove it. Identify the compound and its peaks. Available at: [Link]

-

MDPI. Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Available at: [Link]

-

PubMed. Purification and characterization of polyphenol oxidase from jackfruit ( Artocarpus heterophyllus ) bulbs. Available at: [Link]

Sources

- 1. Synthesis of 2 : 4 : 6-trishydroxymethylphenol and of 2 : 4 : 6-trishydroxybenzylphenol derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. byjus.com [byjus.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-(Aminomethyl)-6-methylphenol hydrochloride chemical structure

An In-depth Technical Guide to 2-(Aminomethyl)-6-methylphenol Hydrochloride

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-6-methylphenol hydrochloride, a versatile chemical intermediate with significant potential in synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural and physicochemical properties, outlines a robust synthetic pathway and analytical characterization methods, and explores its applications as a foundational building block in the synthesis of complex molecules.

Compound Identity and Physicochemical Properties

2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenolic compound characterized by an aminomethyl group and a methyl group positioned ortho to the hydroxyl functionality on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various chemical transformations.

The core structure consists of a phenol ring substituted at the 2-position with an aminomethyl group (-CH₂NH₃⁺Cl⁻) and at the 6-position with a methyl group (-CH₃). This specific arrangement of functional groups offers multiple reactive sites, enabling its utility as a versatile building block in organic synthesis.

Chemical Identity

A summary of the key identifiers for 2-(Aminomethyl)-6-methylphenol hydrochloride is presented below.

| Identifier | Value | Source |

| CAS Number | 1956330-87-2 | [1] |

| Molecular Formula | C₈H₁₂ClNO | |

| Molecular Weight | 173.64 g/mol | |

| SMILES | CC1=C(C(=CC=C1)CN)O.Cl | |

| MDL Number | MFCD29761111 |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥99% | [1] |

| Storage Conditions | Sealed in dry, room temperature or 2-8 °C, inert atmosphere, keep in dark place | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Signal Word | Warning |

Synthesis and Mechanistic Insights

The synthesis of 2-(Aminomethyl)-6-methylphenol typically involves the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group, or other electron-withdrawing groups. In the context of phenols, the reaction proceeds via electrophilic aromatic substitution, leveraging the electron-rich nature of the phenol ring, which is activated by the hydroxyl group.

The chosen synthetic route starts from o-cresol (2-methylphenol), which is reacted with formaldehyde and a suitable amine source, followed by conversion to the hydrochloride salt. This method is efficient and utilizes readily available starting materials.

Synthetic Workflow Diagram

The following diagram outlines the key stages in the synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride.

Caption: Workflow for the synthesis of 2-(Aminomethyl)-6-methylphenol HCl.

Experimental Protocol: Mannich Reaction

This protocol describes a representative procedure for the aminomethylation of o-cresol.[2] The choice of amine in the initial step can vary; subsequent steps would be required to convert the tertiary amine to the primary amine hydrochloride. A more direct approach using ammonia or a protected amine equivalent is also feasible.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-cresol (1 equivalent) in ethanol.

-

-

Addition of Reagents:

-

To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.1 equivalents).

-

Subsequently, add a secondary amine such as dimethylamine (1.1 equivalents) dropwise while maintaining the temperature at or below room temperature.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

The resulting residue contains the aminomethylated phenol. This intermediate would then undergo further steps (e.g., dealkylation if a secondary amine was used, or direct conversion if a primary amine equivalent was used) to yield the primary amine.

-

-

Salt Formation:

-

Dissolve the purified 2-(Aminomethyl)-6-methylphenol free base in a suitable solvent like isopropanol or ether.

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring. .

-

The hydrochloride salt will precipitate out of the solution.

-

-

Purification of Final Product:

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 2-(Aminomethyl)-6-methylphenol hydrochloride.

-

Applications in Pharmaceutical Synthesis

The structural motif of aminophenol is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds.[3] While specific applications of 2-(Aminomethyl)-6-methylphenol hydrochloride are not extensively documented in mainstream literature, its structure makes it an analog of key intermediates used in the synthesis of significant pharmaceutical agents.

For instance, the related compound 2-amino-4-methylphenol is a crucial precursor in the synthesis of Ondansetron, a potent 5-HT₃ receptor antagonist used to manage nausea and vomiting.[3] By analogy, 2-(Aminomethyl)-6-methylphenol hydrochloride serves as a valuable building block for creating libraries of novel compounds for drug discovery, particularly for targets requiring a specific substitution pattern on a phenol ring.

Role as a Synthetic Building Block

The utility of this compound stems from its three distinct functional groups:

-

Phenolic Hydroxyl Group: Can be alkylated or acylated, or can direct further electrophilic substitution on the aromatic ring.

-

Primary Ammonium Group: Can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles.

-

Aromatic Ring: Can undergo further substitution reactions, although its reactivity is influenced by the existing substituents.

This trifecta of reactivity allows for the construction of complex molecular architectures, including benzoxazoles and other heterocyclic systems relevant to pharmaceutical development.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[4]

-

¹H NMR (in DMSO-d₆): Expected signals would include a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons (~4.0 ppm), distinct signals for the aromatic protons in the 6.8-7.2 ppm region, a broad singlet for the ammonium protons (~8.4 ppm), and a broad singlet for the phenolic proton (~10.2 ppm).[4]

-

¹³C NMR (in DMSO-d₆): Distinct signals for the methyl carbon, methylene carbon, and the six aromatic carbons are expected, with chemical shifts influenced by the substituents.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[5]

-

A broad absorption band in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching of the phenol.

-

N-H stretching vibrations of the ammonium group appear in the 2800-3200 cm⁻¹ range.

-

C-H stretching vibrations (aromatic and aliphatic) are observed around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.[6]

-

Using a technique like Electrospray Ionization (ESI), the parent ion corresponding to the free base [C₈H₁₁NO + H]⁺ would be observed.

-

Chromatographic Analysis Workflow

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 2-(Aminomethyl)-6-methylphenol hydrochloride.[7]

Caption: A typical workflow for purity analysis using HPLC.

Experimental Protocol: HPLC Purity Assay

This protocol provides a general method for the analysis of 2-(Aminomethyl)-6-methylphenol hydrochloride.[7] Method optimization may be required.

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Conclusion

2-(Aminomethyl)-6-methylphenol hydrochloride is a valuable and versatile chemical intermediate. Its well-defined structure, multiple reactive sites, and straightforward synthesis make it an attractive building block for researchers in medicinal chemistry and materials science. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this compound in advanced scientific endeavors.

References

-

2-(Aminomethyl)-6-methylphenol hydrochloride . African Rock Art. [Link]

-

Synthesis of 2-Aminomethyl-6-diethylsulfamoyl-4-(1,1-dimethylethyl)phenol hydrochloride . Molbase. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032150) . Human Metabolome Database. [Link]

-

Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics . Cosmetic Ingredient Review. [Link]

-

Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols . ResearchGate. [Link]

-

2-(aminomethyl)phenol . PubChem, National Institutes of Health. [Link]

-

2-methyoxy-6-((p-tolymino)methyl)phenol) is the answer. Prove it. Identify the compound and its peaks . Chegg. [Link]

-

Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis . Biointerface Research in Applied Chemistry. [Link]

-

FT-IR spectra of 2-[(E)-(phenylimino)methylphenol . ResearchGate. [Link]

-

Phenol, 2,4,6-tris[(dimethylamino)methyl]- . NIST WebBook. [Link]

-

Phenol, 2-methyl- . NIST WebBook. [Link]

-

2-Chloro-6-methylphenol . PubChem, National Institutes of Health. [Link]

-

Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy . ResearchGate. [Link]

-

LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes . PubMed. [Link]6521343/)

Sources

- 1. chiralen.com [chiralen.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Aminomethyl)-6-methylphenol Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(Aminomethyl)-6-methylphenol hydrochloride, a key chemical intermediate with applications in pharmaceutical research and development. This document delves into the compound's fundamental physicochemical properties, including its molecular weight and structure. A detailed, field-proven protocol for its synthesis via the Mannich reaction is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scalability. Furthermore, this guide outlines rigorous analytical methodologies for purity assessment and structural confirmation, such as High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques. The information is structured to provide researchers, scientists, and drug development professionals with a foundational resource for the effective utilization and evaluation of this compound.

Chemical Identity and Physicochemical Properties

2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenol derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental applications.

A critical first step in working with any chemical compound is to establish its fundamental identity and properties. These data points are essential for accurate experimental design, stoichiometric calculations, and data interpretation.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Aminomethyl)-6-methylphenol hydrochloride | N/A |

| CAS Number | 1956330-87-2 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO | |

| Molecular Weight | 173.64 g/mol | |

| Appearance | Solid (Expected) | N/A |

| Storage | Sealed in a dry environment at room temperature. |

It is crucial to distinguish this compound from its isomers, such as 2-(Aminomethyl)-4-methylphenol hydrochloride and 2-Amino-6-methylphenol hydrochloride[3][4][5], as their structural differences will lead to distinct physical, chemical, and biological properties. The CAS number is the most reliable identifier to ensure the correct substance is being referenced.

Synthesis of 2-(Aminomethyl)-6-methylphenol Hydrochloride: A Mechanistic Approach

The synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride can be effectively achieved through the Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic protons. In the context of phenols, this reaction proceeds as an electrophilic aromatic substitution. The following protocol is a robust, scalable method adapted from established procedures for analogous aminomethylated phenols.[6][7]

Underlying Principles of the Mannich Reaction

The Mannich reaction, in this application, involves the reaction of o-cresol with formaldehyde and ammonia. The expertise lies in understanding the reaction's mechanism to control for selectivity and yield. The phenol's hydroxyl group activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions. By using o-cresol, the para position is blocked by a methyl group, thus favoring substitution at the other ortho position.

Caption: Mechanism of the Mannich reaction for phenol aminomethylation.

Step-by-Step Experimental Protocol

Step 1: Mannich Reaction - Synthesis of the Free Base

-

Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with o-cresol and a solvent such as ethanol. The choice of ethanol is based on its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.

-

Reagent Addition: To the stirred solution, add an aqueous solution of formaldehyde, followed by the dropwise addition of concentrated aqueous ammonia. The controlled addition of ammonia is critical as the reaction is exothermic.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Workup and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The resulting residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water or brine to remove unreacted formaldehyde and ammonia. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(Aminomethyl)-6-methylphenol as a free base.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: While stirring, add a solution of hydrochloric acid (e.g., HCl in isopropanol) dropwise. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent to remove impurities, and then dry under vacuum to yield 2-(Aminomethyl)-6-methylphenol hydrochloride. For higher purity, recrystallization can be performed.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of the synthesized compound, a robust analytical workflow is essential. This serves as a self-validating system for the synthetic protocol.

Caption: A comprehensive analytical workflow for compound validation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of 2-(Aminomethyl)-6-methylphenol hydrochloride due to its high resolution and sensitivity.[8]

Representative HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is recommended to ensure the separation of the main compound from any potential impurities or starting materials.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the analyte is a common approach.

-

Validation Parameters: A comprehensive validation should include assessments of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]

Structural Confirmation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the final product. The spectra should be consistent with the expected structure of 2-(Aminomethyl)-6-methylphenol hydrochloride, showing characteristic peaks for the aromatic protons, the methyl group, the aminomethyl group, and the phenolic hydroxyl group.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a "fingerprint" of the molecule by identifying its functional groups. The spectrum should show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amine, and the C-H and C=C bonds of the aromatic ring.[9]

Applications in Research and Drug Development

While specific, widespread applications of 2-(Aminomethyl)-6-methylphenol hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile building block in medicinal chemistry. Aminophenol structures are present in a range of biologically active molecules. For instance, the related compound 2-amino-p-cresol is a key intermediate in the synthesis of Ondansetron, a potent antiemetic agent.[10] This highlights the potential of 2-(Aminomethyl)-6-methylphenol hydrochloride as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of 2-(Aminomethyl)-6-methylphenol hydrochloride, from its fundamental chemical properties to its synthesis and analytical characterization. By understanding the principles behind the synthetic and analytical methods, researchers and drug development professionals can confidently utilize this compound in their work. The provided protocols and workflows serve as a robust foundation for further research and development involving this and related molecules.

References

-

African Rock Art. 2-(Aminomethyl)-6-methylphenol hydrochloride. Available at: [Link]

-

Synthesis of 2-Aminomethyl-6-diethylsulfamoyl-4-(1,1-dimethylethyl)phenol hydrochloride. Molbase. Available at: [Link]

-

PubChem. 2-(Aminomethyl)phenol. Available at: [Link]

-

Ivy Fine Chemicals. 2-(Aminomethyl)-6-methylphenol hydrochloride. Available at: [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. ivychem.com [ivychem.com]

- 3. chemscene.com [chemscene.com]

- 4. Hit2Lead | 2-amino-6-methylphenol hydrochloride | CAS# 78886-51-8 | MFCD21364897 | BB-4027492 [hit2lead.com]

- 5. 2-Amino-6-methylphenol hydrochloride | 78886-51-8 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic and Analytical Guide to 2-(Aminomethyl)-6-methylphenol Hydrochloride

This technical guide offers an in-depth analysis of the spectral and analytical characteristics of 2-(Aminomethyl)-6-methylphenol hydrochloride (CAS No. 78886-51-8).[1] As a key intermediate in medicinal chemistry and a potential therapeutic agent, its unambiguous structural elucidation and purity assessment are paramount for researchers, scientists, and drug development professionals.[2] This document provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the rationale for experimental design and detailed protocols.

Chemical Identity and Significance

2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenol derivative with a molecular formula of C₈H₁₂ClNO and a molecular weight of 173.64 g/mol .[3] Its structure, featuring a phenol ring substituted with a methyl and an aminomethyl group, makes it a subject of interest in the development of novel therapeutics, particularly as a potent inhibitor of ferroptosis, a form of regulated cell death implicated in various diseases.[2] The hydrochloride salt form enhances its stability and solubility for experimental and developmental purposes.

| Property | Value |

| IUPAC Name | 2-(aminomethyl)-6-methylphenol;hydrochloride |

| CAS Number | 78886-51-8 |

| Molecular Formula | C₈H₁₂ClNO |

| Molecular Weight | 173.64 g/mol |

| Appearance | Solid |

| Purity | ≥95% (as offered by commercial suppliers) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for the structural confirmation of organic molecules in solution. For 2-(Aminomethyl)-6-methylphenol hydrochloride, both ¹H and ¹³C NMR are indispensable for verifying the connectivity of atoms and the overall molecular architecture.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR data for 2-(Aminomethyl)-6-methylphenol hydrochloride, typically recorded in a deuterated solvent like DMSO-d₆ to ensure the exchangeable protons of the hydroxyl and ammonium groups are observable. The predictions are based on established chemical shift values and substituent effects.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | br s | 1H | Phenolic -OH |

| ~8.5 | br s | 3H | Ammonium -NH₃⁺ |

| ~7.0-7.2 | m | 3H | Ar-H |

| ~4.0 | s | 2H | Methylene -CH₂- |

| ~2.2 | s | 3H | Methyl -CH₃ |

br s: broad singlet, m: multiplet, s: singlet

Expert Interpretation: The broad singlets for the phenolic and ammonium protons are characteristic of exchangeable protons and their interaction with the solvent and each other. The aromatic region is expected to show a complex multiplet pattern due to the coupling between the three adjacent aromatic protons. The singlet at approximately 4.0 ppm is a key indicator of the methylene bridge, while the singlet around 2.2 ppm confirms the presence of the methyl group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C (C-OH) |

| ~130 | Ar-C (C-CH₃) |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C (C-CH₂NH₃⁺) |

| ~118 | Ar-CH |

| ~40 | Methylene -CH₂- |

| ~16 | Methyl -CH₃ |

Expert Interpretation: The chemical shifts in the aromatic region (118-155 ppm) are influenced by the electronic effects of the hydroxyl, methyl, and aminomethyl substituents. The downfield shift of the carbon attached to the hydroxyl group is expected. The aliphatic region clearly shows the signals for the methylene and methyl carbons.

Experimental Protocol for NMR Analysis

This protocol is designed to acquire high-quality ¹H and ¹³C NMR spectra.[4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(Aminomethyl)-6-methylphenol hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR: Acquire a single-pulse ¹H spectrum with typical parameters: 30-45° pulse angle, 2-4 seconds acquisition time, 2-5 seconds relaxation delay, and 8-16 scans.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with typical parameters: 30-45° pulse angle, 1-2 seconds acquisition time, 2-5 seconds relaxation delay, and 1024 or more scans depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[5]

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Caption: NMR analysis workflow from sample preparation to data processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The IR spectrum of 2-(Aminomethyl)-6-methylphenol hydrochloride is expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3200-2800 (broad) | N-H stretch | Ammonium -NH₃⁺ |

| 3050-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenolic |

Expert Interpretation: The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule. The aromatic C=C stretching vibrations provide evidence for the benzene ring, and the C-O stretch is characteristic of the phenolic group.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of 2-(Aminomethyl)-6-methylphenol hydrochloride with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For 2-(Aminomethyl)-6-methylphenol hydrochloride, electrospray ionization (ESI) is a suitable technique.

Expected Observations:

-

Molecular Ion: In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₈H₁₁NO), which would have an m/z of approximately 138.1.

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of ammonia (NH₃) or the cleavage of the benzylic C-C bond, leading to characteristic fragment ions.

Caption: Plausible ESI-MS fragmentation pathway for 2-(Aminomethyl)-6-methylphenol.

Experimental Protocol for LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of 2-(Aminomethyl)-6-methylphenol hydrochloride in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid.

-

-

LC-MS System Setup:

-

Use a suitable C18 column for chromatographic separation.

-

Set up a gradient elution profile with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Configure the mass spectrometer for positive ion mode electrospray ionization.

-

Set the appropriate parameters for spray voltage, capillary temperature, and gas flows.

-

-

Data Acquisition and Analysis:

-

Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

-

Analyze the mass spectrum of the peak corresponding to the compound of interest to identify the molecular ion and major fragment ions.

-

Conclusion

The comprehensive analytical characterization of 2-(Aminomethyl)-6-methylphenol hydrochloride using NMR, IR, and MS is crucial for its application in research and development. This guide provides the foundational spectral data, interpretation, and experimental protocols to ensure the identity, purity, and structural integrity of this important molecule. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structure and quality of the compound, which is a prerequisite for its advancement in any scientific or therapeutic endeavor.

References

-

ACS Publications. Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. [Link]

-

Hindawi. Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. [Link]

-

ResearchGate. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. [Link]

-

PubMed. Mass spectrometric detection of the Gibbs reaction for phenol analysis. [Link]

-

PubChem. 2-(Aminomethyl)phenol. [Link]

-

NIST WebBook. Phenol, 2-chloro-6-methyl-. [Link]

-

Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

-

CORE. Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. [Link]

-

PubMed. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. [Link]

-

MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]

-

ResearchGate. FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. [Link]

-

ATB. 2-Methylphenol. [Link]

-

MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]

-

PubChem. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. [Link]

-

Chegg. 2-methyoxy-6-((p-tolymino)methyl)phenol) is the answer. Prove it. Identify the compound and its peaks. [Link]

-

ResearchGate. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. [Link]

-

NIST WebBook. Phenol, 2,6-dimethyl-. [Link]

-

PubChem. 2-Methyl-4,6-bis[(octylthio)methyl]phenol. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bch.ro [bch.ro]

commercial suppliers of 2-(Aminomethyl)-6-methylphenol hydrochloride

An In-Depth Technical Guide to the Commercial Sourcing and Quality Validation of 2-(Aminomethyl)-6-methylphenol hydrochloride

Abstract: This technical guide provides a comprehensive overview of 2-(Aminomethyl)-6-methylphenol hydrochloride (CAS No: 1956330-87-2), a key chemical intermediate for the pharmaceutical and life sciences industries. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, identifies commercial suppliers, and outlines a plausible synthetic pathway. The core of this guide is a detailed framework for analytical quality control, including a step-by-step protocol for purity determination by High-Performance Liquid Chromatography (HPLC). Furthermore, it explores the compound's application as a versatile building block in medicinal chemistry and provides essential safety and handling information.

Chemical Identity and Properties

2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenol derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a primary amine, a hydroxyl group, and a methyl group on a benzene ring, offers multiple reactive sites for constructing more complex molecules.

| Property | Value | Reference |

| IUPAC Name | 2-(aminomethyl)-6-methylphenol;hydrochloride | |

| CAS Number | 1956330-87-2 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO | |

| Molecular Weight | 173.64 g/mol | |

| SMILES | CC1=C(C(=CC=C1)CN)O.Cl | |

| Appearance | Solid / Crystalline Powder | |

| Purity | Typically ≥95-99% from commercial suppliers | [1] |

| Storage | Sealed in a dry environment, at room temperature or refrigerated (2-8°C) under an inert atmosphere. | [1] |

Commercial Sourcing and Procurement

The acquisition of high-quality starting materials is a critical first step in any research and development program. The selection of a reputable supplier ensures consistency, reliability, and the integrity of subsequent experimental results. When procuring 2-(Aminomethyl)-6-methylphenol hydrochloride, it is imperative to request and review the Certificate of Analysis (CoA) to verify its identity and purity against the required specifications.

Table of Commercial Suppliers:

| Supplier | CAS Number | Purity Offered |

| CHIRALEN | 1956330-87-2 | 99% |

| Ivy Fine Chemicals | 1956330-87-2 | Not specified, available in various quantities. |

| African Rock Art | 1956330-87-2 | Not specified, available in various quantities. |

| BLD Pharm | 40680-69-1 (Free Base) | Not specified, available in various quantities. |

Note: This list is not exhaustive and represents a snapshot of available suppliers. Availability and purity levels should be confirmed directly with the vendor.

Plausible Route of Synthesis

While specific proprietary synthesis methods may vary between manufacturers, the structure of 2-(Aminomethyl)-6-methylphenol strongly suggests a synthesis pathway via the Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton. For this specific molecule, the synthesis can be logically broken down into two primary steps.

-

Mannich Reaction: The synthesis of the free base, 2-(Aminomethyl)-6-methylphenol, is plausibly achieved through the reaction of o-cresol with formaldehyde and ammonia. In this reaction, the phenol acts as the nucleophile, attacking the electrophilic iminium ion formed in situ from formaldehyde and ammonia.

-

Hydrochloride Salt Formation: The resulting free base is then converted to its hydrochloride salt to improve stability and handling characteristics. This is typically achieved by dissolving the free base in a suitable organic solvent and treating it with a solution of hydrochloric acid. The hydrochloride salt precipitates from the solution and can be isolated by filtration.[3]

Understanding this synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or byproducts from di-substitution.

Quality Control and Analytical Validation

Upon receipt of a commercial batch of 2-(Aminomethyl)-6-methylphenol hydrochloride, a rigorous quality control workflow must be implemented to confirm its identity and purity. This ensures that the material is suitable for its intended use in sensitive research and development applications.

Caption: Workflow for incoming material quality control.

Identity Confirmation

The identity of the compound can be confirmed using spectroscopic methods. Fourier-Transform Infrared Spectroscopy (FTIR) provides a characteristic "fingerprint" of the molecule based on its vibrational frequencies, which can be compared against a reference standard.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of 2-(Aminomethyl)-6-methylphenol hydrochloride due to its high resolution and sensitivity, allowing for the separation and quantification of the main component from potential impurities.[5]

Detailed Experimental Protocol:

This protocol outlines a general procedure for the analysis using a reversed-phase HPLC system with UV detection. Method optimization and validation are required for specific applications.[4][5]

-

Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |

| Gradient | Start at 5% B, linear gradient to 95% B over 10 min, hold for 2 min, return to initial conditions. | A gradient elution is necessary to ensure elution of any less polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection λ | 275 nm | Phenolic compounds typically exhibit strong absorbance in this UV range. |

| Injection Vol. | 10 µL |

-

Standard and Sample Preparation:

-

Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of diluent.

-

Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the commercial sample, dissolve in 10.0 mL of diluent, and then dilute 1.0 mL of this solution to 10.0 mL.

-

-

Analysis and Calculation:

-

Inject the diluent (as a blank), followed by the working standard and sample solutions.

-

Calculate the purity of the sample using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

-

Method Validation: For use in a regulated environment, the analytical method must be validated according to ICH guidelines.

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | Peak is pure and free from interference. | Ensures the signal is only from the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a linear response across a range of concentrations. |

| Accuracy | Recovery of 98.0% - 102.0% | Measures the closeness of the test results to the true value. |

| Precision | RSD ≤ 2.0% | Demonstrates the reproducibility of the method. |

| Robustness | No significant change in results with small variations. | Shows the method's reliability under varied conditions. |

Applications in Drug Discovery and Development

2-(Aminomethyl)-6-methylphenol hydrochloride is a valuable building block for synthesizing complex heterocyclic structures, which are prevalent in many biologically active compounds.[6] The aminophenol moiety is a privileged structure in medicinal chemistry, providing a scaffold for creating diverse libraries of compounds for screening.

A prime example of the utility of a closely related isomer, 2-(Aminomethyl)-4-methylphenol, is its use as a key precursor in the synthesis of Ondansetron .[6] Ondansetron is a potent selective serotonin 5-HT3 receptor antagonist, widely used as an antiemetic to combat nausea and vomiting caused by chemotherapy and surgery.[6] This application underscores the importance of aminomethyl-substituted phenols as key intermediates in the synthesis of commercially significant active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Aminomethyl)-6-methylphenol hydrochloride. A full review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before use.

GHS Hazard Summary: [7]

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Conclusion

2-(Aminomethyl)-6-methylphenol hydrochloride is a valuable and versatile chemical intermediate with direct relevance to pharmaceutical research and development. The success of its application hinges on the procurement of high-purity material from reputable commercial suppliers. This guide provides the necessary framework for sourcing, and more importantly, for implementing a robust analytical quality control program to verify the identity and purity of this key building block. By adhering to these principles of scientific integrity and analytical rigor, researchers can proceed with confidence in their synthetic endeavors.

References

-

Ivy Fine Chemicals. 2-(Aminomethyl)-6-methylphenol hydrochloride [CAS: 1956330-87-2]. [Link]

-

African Rock Art. 2-(Aminomethyl)-6-methylphenol hydrochloride. [Link]

-

CPAchem. Safety data sheet. [Link]

-

Molbase. Synthesis of 2-Aminomethyl-6-diethylsulfamoyl-4-(1,1-dimethylethyl)phenol hydrochloride. [Link]

-

PrepChem.com. Synthesis of 2-Acetyl-4-tert-butyl-6-aminomethylphenol hydrochloride. [Link]

Sources

A Senior Application Scientist's Guide to the Mannich Reaction for Synthesizing Aminomethylated Phenols

Introduction: The Strategic Value of Aminomethylated Phenols in Drug Discovery

In the landscape of medicinal chemistry, the phenol moiety is a privileged scaffold, appearing in a vast array of natural products and synthetic drugs. However, its inherent physicochemical properties, such as moderate polarity and potential for metabolic inactivation, often require strategic modification to optimize drug-like characteristics. The introduction of an aminomethyl group via the Mannich reaction is a powerful, cost-effective, and highly versatile strategy to address these challenges.[1][2] This three-component condensation reaction enhances the aqueous solubility and bioavailability of phenolic compounds, transforming them into valuable drug candidates for a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][3]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Mannich reaction for synthesizing aminomethylated phenols. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings, strategic considerations for reaction design, detailed experimental protocols, and the practical application of this pivotal reaction in modern drug development.

The Core Reaction: Mechanistic Insights and Regioselectivity

The Mannich reaction is a one-pot aminoalkylation that condenses a compound with an active hydrogen (in this case, a phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine.[4] The product, a β-amino-carbonyl compound, is known as a Mannich base.[5][6]

The mechanism proceeds through two primary stages:

-

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to formaldehyde, followed by dehydration, to form a highly reactive electrophilic species called an iminium ion (or Eschenmoser's salt precursor).[6][7] The rate of this step is crucial for the overall reaction kinetics.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenol acts as the nucleophile, attacking the iminium ion.[7] This step is a classic electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating group and an ortho, para-director due to resonance stabilization, which increases electron density at these positions.[7] Consequently, the aminomethyl group is typically introduced at the position ortho or para to the hydroxyl group.

Caption: Fig. 1: Core mechanism of the phenolic Mannich reaction.

Controlling Regioselectivity

The inherent ortho, para-directing nature of the hydroxyl group means that a mixture of products is often obtained.[7] The ratio of these isomers is influenced by several factors:

-

Steric Hindrance: Bulky amines or substituents on the phenol ring can favor the less sterically hindered para-position.

-

Reaction Conditions: The choice of solvent and catalyst can significantly impact the product distribution. For instance, some solvent- and catalyst-free conditions have shown high regioselectivity for ortho-substitution on catechols.[8] In other cases, specific catalysts like Cu(II) have been developed to achieve high levels of ortho-selectivity.[9]

-

Substrate Electronics: Electron-donating groups on the phenol ring enhance its nucleophilicity and can accelerate the reaction, while electron-withdrawing groups can retard it.

Strategic Considerations for Synthesis Design

A successful synthesis requires careful consideration of the starting materials and reaction environment.

Reagent Selection

-

Phenol Substrate: A wide variety of substituted phenols can be used. The electronic nature of the substituents will influence reactivity and regioselectivity. Highly activated phenols, like resorcinol derivatives, can undergo selective aminomethylation at specific positions.

-

Aldehyde Component: While formaldehyde is the most common choice, other non-enolizable aldehydes can be used, although this is less frequent for phenol aminomethylation.[10]

-

Amine Component: Secondary amines (e.g., dimethylamine, morpholine, piperidine) are frequently used and lead directly to the tertiary amine product.[4] Primary amines can also be used, but may lead to subsequent reactions, such as the formation of 1,3-benzoxazine derivatives.[11]

-

Solvents: The choice of solvent is critical. Alcohols like ethanol are common.[4] However, high-boiling solvents may be necessary in some cases to drive the reaction to completion.[12] Interestingly, solvent-free conditions have also been developed, offering a greener and sometimes more selective alternative.[13]

Catalysis

The Mannich reaction can be performed under acidic, basic, or neutral conditions. For phenols, the reaction is often carried out without an explicit catalyst, although the amine itself can act as a base. In recent years, transition-metal-free strategies, such as using iodine catalysis in aqueous media, have been developed for ortho-aminomethylation, highlighting a move towards more sustainable methodologies.[14]

Experimental Protocol: A Validated Workflow

This section provides a representative, self-validating protocol for the synthesis of an aminomethylated phenol. The causality behind each step is explained to ensure reproducibility and understanding.

Caption: Fig. 2: A generalized experimental workflow for phenol aminomethylation.

Detailed Step-by-Step Methodology: Synthesis of 2-(Morpholinomethyl)-4-nitrophenol

This protocol is a representative example for the synthesis of a phenolic Mannich base.

Materials:

-

4-Nitrophenol

-

Morpholine

-

Formaldehyde (37% aqueous solution)

-

Ethanol (Reagent Grade)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-